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Compound of Interest

Compound Name: Ethyl 2-sulfamoylbenzoate

Cat. No.: B1228686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-
sulfamoylbenzoate (C₉H₁₁NO₄S, Mol. Wt.: 229.25 g/mol ).[1][2] Due to the limited availability

of publicly accessible raw experimental spectra, this document focuses on predicted

spectroscopic values derived from the analysis of its constituent functional groups. These

predictions are supported by data from analogous compounds and established spectroscopic

principles. This guide also outlines detailed, standard experimental protocols for acquiring such

data.

Predicted Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for Ethyl 2-sulfamoylbenzoate.

Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~8.0 - 8.2 Doublet 1H
Ar-H (ortho to -

COOEt)

Deshielded due

to the anisotropic

effect of the

carbonyl group.

~7.5 - 7.8 Multiplet 3H Other Ar-H

Complex splitting

pattern due to

ortho and meta

couplings.

~5.5 - 6.5 Broad Singlet 2H SO₂NH₂

Chemical shift

can be variable

and may

broaden or

exchange with

D₂O.

4.41 Quartet 2H O-CH₂-CH₃

Typical range for

a methylene

group adjacent to

an ester oxygen.

1.40 Triplet 3H O-CH₂-CH₃

Typical range for

a methyl group in

an ethyl ester.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ,
ppm)

Carbon Type Assignment Notes

~167 Quaternary C=O

Expected range for an

ester carbonyl carbon.

[3]

~135 - 140 Quaternary Ar-C-SO₂

Deshielded due to

attachment to the

sulfamoyl group.

~130 - 134 Quaternary Ar-C-COOEt

Deshielded due to

attachment to the

ester group.

~128 - 133 Tertiary Ar-CH
Range for aromatic

methine carbons.

~62 Secondary O-CH₂-CH₃

Typical shift for an

ethoxy group carbon.

[3]

~14 Primary O-CH₂-CH₃

Typical shift for a

terminal methyl

carbon in an ethyl

group.[3]

Table 3: Predicted Infrared (IR) Absorption Data
Sample Preparation: KBr Pellet or Thin Film
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Frequency (cm⁻¹) Intensity Vibration Functional Group

3390 - 3230 Medium
N-H Asymmetric &

Symmetric Stretch

Sulfonamide (-

SO₂NH₂)[4]

3100 - 3000 Medium C-H Aromatic Stretch Benzene Ring[5]

2980 - 2850 Medium C-H Aliphatic Stretch Ethyl Group[6]

1730 - 1715 Strong C=O Stretch Aromatic Ester

1600 - 1475 Medium-Weak
C=C Aromatic Ring

Stretch
Benzene Ring[6]

1350 - 1315 Strong
S=O Asymmetric

Stretch

Sulfonamide (-

SO₂NH₂)[4][7]

1280 - 1250 Strong C-O Stretch (Ester) Aromatic Ester

1180 - 1145 Strong
S=O Symmetric

Stretch

Sulfonamide (-

SO₂NH₂)[4][7]

Table 4: Predicted Mass Spectrometry (MS)
Fragmentation Data
Ionization Method: Electron Ionization (EI)
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m/z Proposed Fragment Ion Notes

229 [C₉H₁₁NO₄S]⁺˙ Molecular Ion (M⁺˙)

184 [M - OEt]⁺
Loss of the ethoxy radical (-

OC₂H₅)

166 [M - SO₂NH]⁺ Loss of the sulfamoyl radical

150 [M - SO₂NH₂ - H]⁺
Fragmentation of the aromatic

ring after initial losses

122 [C₇H₆O₂]⁺˙
Result of fragmentation and

rearrangement

92 [C₆H₄]⁺˙

Loss of SO₂ from a rearranged

fragment, a common pathway

for aromatic sulfonamides.[8]

77 [C₆H₅]⁺ Phenyl cation

65 [SO₂NH]⁺ Sulfamoyl cation

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2-sulfamoylbenzoate in 0.6-

0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The sample should be fully

dissolved to ensure homogeneity. Add a small amount of an internal standard, typically

tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[1]

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500

MHz instrument.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence is typically used.
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Spectral Width: Set to encompass a range of approximately -2 to 12 ppm.

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full

relaxation of the protons.[1]

Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to provide a

spectrum with single lines for each unique carbon atom.

Spectral Width: Set to a range of approximately 0 to 220 ppm.

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: A delay of 2-5 seconds is standard. Longer delays may be required for

quaternary carbons.[1]

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the

low natural abundance of the ¹³C isotope.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) data.

Phase correction and baseline correction should be performed to obtain the final spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of Ethyl 2-sulfamoylbenzoate with approximately 100-

200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and

pestle until a fine, homogeneous powder is obtained.[9]

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a

thin, transparent pellet.
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Sample Preparation (Thin Film Method):

Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g.,

acetone or methylene chloride).[10]

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[10]

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.[10]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

First, acquire a background spectrum of the empty sample holder (or a clean salt

plate/KBr pellet).

Place the sample in the spectrometer's sample compartment.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans

are co-added to improve the signal-to-noise ratio.

Processing: The instrument software automatically ratios the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation and Introduction: Introduce a small amount of the sample into the mass

spectrometer. For a volatile and thermally stable compound like this, a direct insertion probe

or Gas Chromatography (GC) inlet can be used.[11]

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is

standard for small organic molecules.

Acquisition (EI Mode):

Ionization Energy: The standard electron energy for EI is 70 electron volts (eV). This

provides sufficient energy to cause ionization and reproducible fragmentation patterns.[11]
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[12]

Source Temperature: Typically set between 200-250 °C to ensure the sample is in the gas

phase.

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound, for

example, m/z 40 to 300.

Data Analysis: The resulting mass spectrum will show the relative abundance of the

molecular ion and various fragment ions. The fragmentation pattern serves as a "fingerprint"

for the molecule and can be interpreted to confirm its structure.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of

a synthesized compound such as Ethyl 2-sulfamoylbenzoate.
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Caption: Workflow for Spectroscopic Analysis of Ethyl 2-sulfamoylbenzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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